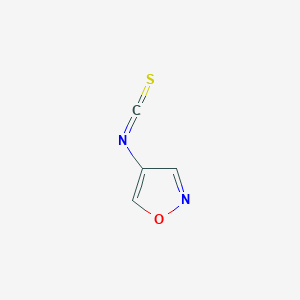
4-Isothiocyanatoisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiocyanatoisoxazole is a heterocyclic compound that features both an isoxazole ring and an isothiocyanate group Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatoisoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the (3+2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal catalysts .
Industrial Production Methods: Industrial production of isoxazoles, including this compound, often employs scalable and eco-friendly synthetic strategies. Metal-free synthetic routes are gaining popularity due to their lower cost, reduced toxicity, and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatoisoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the isoxazole ring or the isothiocyanate group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group.
Major Products Formed:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole or isothiocyanate group.
Substitution: Substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
4-Isothiocyanatoisoxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isothiocyanatoisoxazole involves its interaction with biological targets through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with various molecular targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
4-Fluoroisoxazole: An isoxazole derivative with a fluorine atom at the 4-position.
Haloisoxazoles: Isoxazoles substituted with halogen atoms.
Uniqueness: This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C4H2N2OS |
|---|---|
Molecular Weight |
126.14 g/mol |
IUPAC Name |
4-isothiocyanato-1,2-oxazole |
InChI |
InChI=1S/C4H2N2OS/c8-3-5-4-1-6-7-2-4/h1-2H |
InChI Key |
UHMIXNPGNKAWJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NO1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




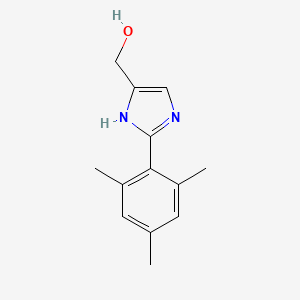
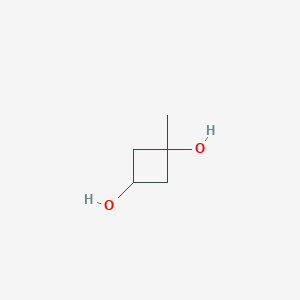

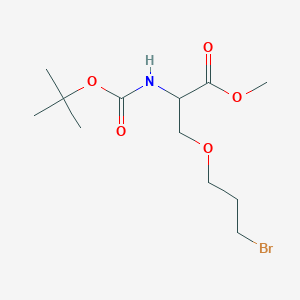
![3-Chloro-N-[3-(2,6-dioxo-3-piperidyl)-5-benzofuryl]-4-methylbenzamide](/img/structure/B13697644.png)
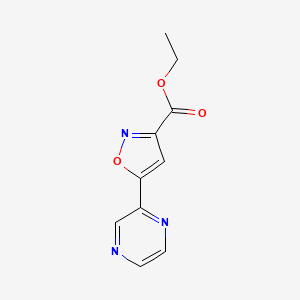
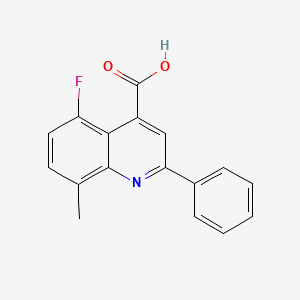
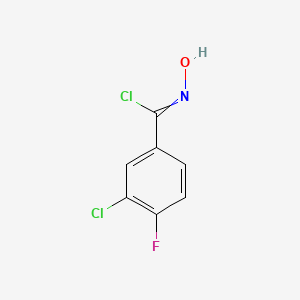
![6-Bromo-4-iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13697666.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
![Bis[(4-fluorophenyl)thio]methane](/img/structure/B13697692.png)
